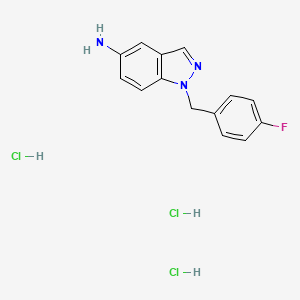
1-(4-Fluorobenzyl)-1H-indazol-5-amine trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorobenzyl)-1H-indazol-5-amine trihydrochloride is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a fluorobenzyl group attached to an indazole ring, which is further modified with an amine group. The trihydrochloride form indicates the presence of three hydrochloride molecules associated with the compound, enhancing its solubility and stability.
準備方法
The synthesis of 1-(4-Fluorobenzyl)-1H-indazol-5-amine trihydrochloride typically involves several steps, including the formation of the indazole core and subsequent functionalization with the fluorobenzyl and amine groups. One common synthetic route involves the following steps:
Formation of the Indazole Core: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable base.
Formation of Trihydrochloride Salt: The final step involves the conversion of the free base to its trihydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.
化学反応の分析
1-(4-Fluorobenzyl)-1H-indazol-5-amine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its reduced forms.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the specific reaction and conditions employed.
科学的研究の応用
1-(4-Fluorobenzyl)-1H-indazol-5-amine trihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-(4-Fluorobenzyl)-1H-indazol-5-amine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity to certain targets, while the indazole core provides a stable scaffold for interaction. The amine group may participate in hydrogen bonding or other interactions, contributing to the compound’s overall activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
1-(4-Fluorobenzyl)-1H-indazol-5-amine trihydrochloride can be compared with other similar compounds, such as:
1-(4-Fluorobenzyl)-1H-indazole-3-carboxamide: This compound features a carboxamide group instead of an amine group, which can alter its binding properties and applications.
4-Fluorobenzylamine: A simpler compound with only the fluorobenzyl and amine groups, lacking the indazole core.
Indazole-3-carboxylic acid: This compound features a carboxylic acid group on the indazole ring, providing different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C14H15Cl3FN3 |
|---|---|
分子量 |
350.6 g/mol |
IUPAC名 |
1-[(4-fluorophenyl)methyl]indazol-5-amine;trihydrochloride |
InChI |
InChI=1S/C14H12FN3.3ClH/c15-12-3-1-10(2-4-12)9-18-14-6-5-13(16)7-11(14)8-17-18;;;/h1-8H,9,16H2;3*1H |
InChIキー |
FBGXOMUOCVYJGA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CN2C3=C(C=C(C=C3)N)C=N2)F.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-Diethyl-6-methyl-3-phenyl[1,2,3]triazolo[5,1-c][1,2,4]triazin-7-amine](/img/structure/B13101917.png)
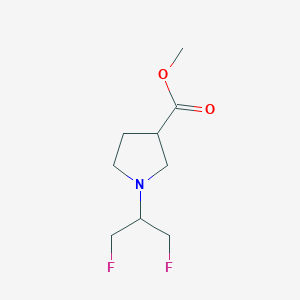
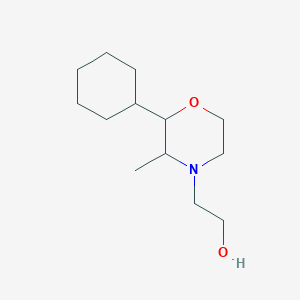
![5-Methylbenzo[c][1,2,5]oxadiazole-4-carbonitrile](/img/structure/B13101936.png)
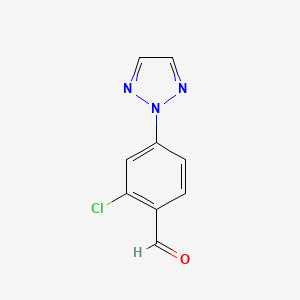
![1-Methoxydibenzo[b,d]furan-4-carboxylic acid](/img/structure/B13101952.png)
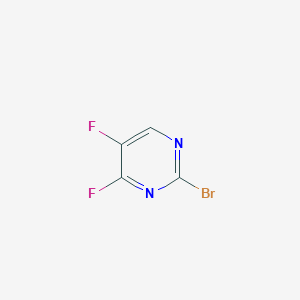
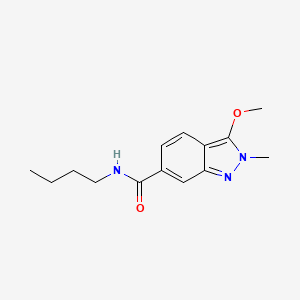

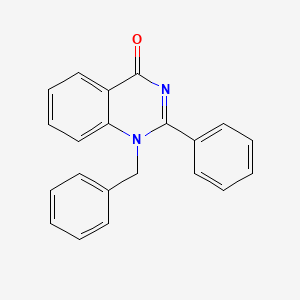
![6-Ethoxy-2-isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B13101981.png)
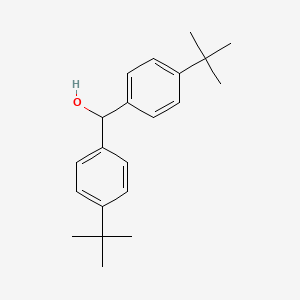
![2-(Pyridin-4-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B13101989.png)
